Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
Description
Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative characterized by a unique substitution pattern. Its core structure consists of a quinoline ring with:
- Ethyl carboxylate at position 3, which influences solubility and metabolic stability.
- 6,8-Dimethyl groups that confer steric effects and modulate electronic properties.
Properties
IUPAC Name |
ethyl 4-(3-acetylanilino)-6,8-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-5-27-22(26)19-12-23-20-14(3)9-13(2)10-18(20)21(19)24-17-8-6-7-16(11-17)15(4)25/h6-12H,5H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVCLBLONAPRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylaniline with 6,8-dimethylquinoline-3-carboxylic acid under acidic conditions, followed by esterification with ethanol. The reaction conditions often require a catalyst such as sulfuric acid or hydrochloric acid to facilitate the condensation and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced amine or alcohol derivatives, and substituted quinoline compounds with various functional groups.
Scientific Research Applications
Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its pharmacological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
*Calculated values based on structural analysis.
Key Insights from Structural Comparisons:
Substituent Effects on Reactivity and Solubility: The 3-acetylphenylamino group in the target compound introduces a bulky aromatic moiety, likely enhancing lipophilicity (predicted logP ~3.5) compared to polar derivatives like the dimethylaminoethylamino analog (logP ~1.8) . Hydroxy substituents (e.g., CAS 77156-77-5) increase acidity, enabling salt formation for improved formulation, but reduce nucleophilicity compared to amino groups .
Steric and Electronic Modifications: 6,8-Dimethyl vs. Chloro vs. Acetylphenylamino: Chloro derivatives (e.g., CAS 31602-09-2) exhibit stronger electron-withdrawing effects, which may stabilize the quinoline ring but reduce hydrogen-bonding capacity .
In contrast, ethyl carboxylate groups (common to all listed compounds) are hydrolytically stable at physiological pH .
Biological Activity
Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential applications in medicine and agriculture.
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Quinoline Core : This is often achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound.
- Acetylation : The introduction of the acetyl group can be performed via acetic anhydride or acetyl chloride in the presence of a base.
- Esterification : The carboxylic acid group is esterified using ethanol and an acid catalyst.
The resulting compound is characterized by its unique structure, which includes a quinoline core and an acetylated phenyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways related to cell proliferation and survival.
- Mechanism of Action : this compound appears to inhibit topoisomerases, enzymes crucial for DNA replication and repair.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory processes.
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of similar quinoline derivatives to enhance their biological efficacy. For instance:
- A study demonstrated that modifications on the phenyl ring could significantly affect the antibacterial potency of quinoline derivatives.
- Molecular docking studies have suggested favorable interactions between the compound and target enzymes, indicating its potential as a lead compound for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
